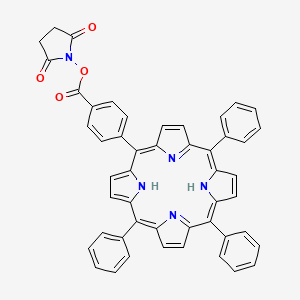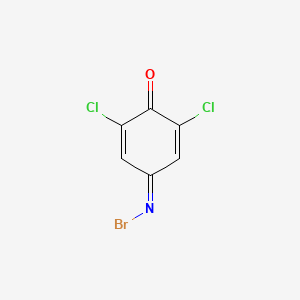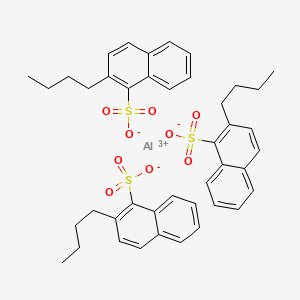![molecular formula C37H53ClN4O5 B13782182 [9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride is a complex organic compound with a unique structure that includes xanthenylidene and ethylazanium groups. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride typically involves multiple steps. The initial step often includes the formation of the xanthenylidene core, followed by the introduction of the ethylamino group. The final step involves the formation of the ethylazanium chloride salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound.
Reduction: This reaction can lead to the formation of different derivatives.
Substitution: Commonly involves the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like chlorine or bromine are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in staining biological samples for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the manufacturing of pigments and dyes.
作用机制
The mechanism of action of [9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their function. The pathways involved include the modulation of cellular signaling and the disruption of membrane integrity.
相似化合物的比较
Similar Compounds
Rhodamine B: Another xanthenylidene-based dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with a different core structure.
Eosin Y: A brominated derivative of fluorescein with distinct staining properties.
Uniqueness
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
分子式 |
C37H53ClN4O5 |
|---|---|
分子量 |
669.3 g/mol |
IUPAC 名称 |
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride |
InChI |
InChI=1S/C25H22N2O5.2C6H15N.ClH/c1-3-26-15-6-9-18-21(12-15)32-22-13-16(27-4-2)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;2*1-4-7(5-2)6-3;/h5-13,26H,3-4H2,1-2H3,(H,28,29)(H,30,31);2*4-6H2,1-3H3;1H |
InChI 键 |
BYJIQVFQNIPXDJ-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=[NH+]CC)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)O.CCN(CC)CC.CCN(CC)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)



![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)



![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)

